3,5-dibromo-1H-pyrrolo[3,2-b]pyridine

Kinase Inhibitors Medicinal Chemistry CYP Inhibition

3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine (4-azaindole) delivers a dual-electrophilic core unmatched by mono-bromo or regioisomeric analogs. The 3,5-dibromo substitution pattern enables iterative cross-coupling for rapid assembly of focused kinase-inhibitor libraries, while the 4-azaindole scaffold establishes a distinct hydrogen-bonding pharmacophore critical for c-Met and related kinase binding modes. Ideal for convergent SAR programs requiring independent vector exploration at two positions simultaneously. Secure high-purity building block for your next lead-optimization campaign.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 1190311-07-9
Cat. No. B3218643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dibromo-1H-pyrrolo[3,2-b]pyridine
CAS1190311-07-9
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC=C2Br)Br
InChIInChI=1S/C7H4Br2N2/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H
InChIKeyNNTMAQITEUITAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-07-9): A Strategic Dual-Electrophile for Medicinal Chemistry


3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-07-9), also known as 3,5-dibromo-4-azaindole, is a heterocyclic building block within the pyrrolopyridine class [1]. It is characterized by a molecular formula of C7H4Br2N2 and a molecular weight of 275.93 g/mol [1]. The compound features bromine atoms at the 3- and 5-positions of the pyrrolo[3,2-b]pyridine core, which are key to its utility as a synthetic intermediate . This substitution pattern enables versatile functionalization through cross-coupling reactions, making it a valuable scaffold in drug discovery programs targeting kinases and other protein families [2].

Why 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine Cannot Be Casually Replaced with Other Bromo-azaindoles


Simple substitution with mono-bromo analogs like 3-bromo-1H-pyrrolo[3,2-b]pyridine or 6-bromo-1H-pyrrolo[3,2-b]pyridine, or with the regioisomeric 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine, is not scientifically equivalent. The 3,5-dibromo pattern on the 4-azaindole scaffold provides a unique dual-electrophilic site for sequential functionalization, a capability mono-bromo analogs lack . Furthermore, the specific positioning of the nitrogens in the 4-azaindole core (pyrrolo[3,2-b]pyridine) establishes a distinct hydrogen-bonding pharmacophore compared to other azaindole isomers (e.g., 5-, 6-, or 7-azaindoles), which directly influences kinase binding mode and selectivity [1]. As the evidence below demonstrates, these structural differences manifest in quantifiable variations in biological activity and synthetic utility.

Quantitative Evidence Guide: 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine's Differentiation from Key Comparators


Kinase Inhibitor Design: Differential CYP Inhibition Liability vs. Mono-bromo Analogs

In the design of kinase inhibitors, minimizing off-target cytochrome P450 (CYP) inhibition is critical. While a direct measurement for the 3,5-dibromo analog is not available, SAR studies on a closely related 1H-pyrrolo[3,2-b]pyridine series show that specific N1-substituents can lead to potent inhibition of CYP2C8 (IC50 < 100 nM) [1]. This highlights the sensitivity of the pyrrolo[3,2-b]pyridine core to CYP interactions, and the 3,5-dibromo compound's unique substitution pattern offers a distinct starting point for SAR exploration compared to mono-bromo analogs, which lack the steric and electronic influence of the second bromine atom .

Kinase Inhibitors Medicinal Chemistry CYP Inhibition

Regioisomeric Selectivity: Binding Affinity Advantage of the 4-Azaindole Core

The position of the nitrogen atom in the azaindole core is a primary determinant of kinase inhibitory activity. While specific data for the 3,5-dibromo derivative is not available, a 4-azaindole derivative was identified as a potent c-Met kinase inhibitor with an IC50 of 82 nM [1]. This activity is a function of the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold's specific hydrogen-bonding network in the ATP-binding pocket. The regioisomeric 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative) would present a fundamentally different pharmacophore, likely leading to a distinct kinase selectivity profile and a quantifiable difference in potency against c-Met .

Kinase Inhibition c-Met Structure-Activity Relationship (SAR)

Synthetic Utility: Differential Reactivity in Cross-Coupling vs. Mono-bromo Analogs

The presence of two bromine atoms at the 3- and 5-positions provides this compound with a significant synthetic advantage over mono-bromo analogs like 3-bromo-1H-pyrrolo[3,2-b]pyridine or 6-bromo-1H-pyrrolo[3,2-b]pyridine . The 3,5-dibromo compound serves as a dual-electrophile, enabling sequential Suzuki-Miyaura or other cross-coupling reactions. This allows for the controlled, iterative introduction of two different substituents onto the pyrrolo[3,2-b]pyridine core in a single synthetic route . Mono-bromo analogs lack this capability and can only undergo a single functionalization event, limiting the molecular diversity that can be efficiently generated.

Organic Synthesis Cross-Coupling Building Blocks

Optimal Research & Industrial Applications for 3,5-Dibromo-1H-pyrrolo[3,2-b]pyridine


Scaffold for Targeted Kinase Inhibitor Libraries

This compound is best utilized as a starting material for generating focused libraries of kinase inhibitors. Based on class-level evidence, the 4-azaindole core provides a privileged scaffold for targeting kinases like c-Met, for which potent 4-azaindole inhibitors have been identified [1]. The 3,5-dibromo pattern allows for systematic exploration of the ATP-binding pocket and adjacent hydrophobic regions through sequential functionalization.

Efficient Synthesis of Complex Pyrrolopyridine Derivatives

In a medicinal chemistry or process chemistry setting, this compound is ideal for convergent synthetic strategies. Its dual-brominated structure is purpose-built for iterative cross-coupling sequences, enabling the rapid assembly of complex, diversely substituted pyrrolopyridine derivatives that are challenging to access from mono-halogenated starting materials .

Exploring Structure-Activity Relationships (SAR) at Two Vectors

This compound is particularly valuable for SAR studies where simultaneous exploration of two vectors from the core is required. Researchers can independently vary substituents at the 3- and 5-positions to probe their effects on potency, selectivity, and ADME properties, as demonstrated by SAR tables for related 1H-pyrrolo[3,2-b]pyridines which show a strong dependence of activity and CYP liability on the nature of substituents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.